molecular formula C21H19N3 B14189342 N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine CAS No. 841260-29-5

N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine

Katalognummer: B14189342
CAS-Nummer: 841260-29-5
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: KWFZWXJENVNFHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is a complex organic compound with the molecular formula C23H23N3 This compound is notable for its unique structure, which includes both naphthalene and quinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine typically involves multiple steps. One common method includes the sequential synthesis of quinoline, followed by chlorination and substitution reactions. The resulting amine is then reacted with different aryl isocyanates to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action for N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is unique due to its combination of naphthalene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

841260-29-5

Molekularformel

C21H19N3

Molekulargewicht

313.4 g/mol

IUPAC-Name

N'-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C21H19N3/c22-11-12-23-21-14-20(24-19-8-4-3-7-18(19)21)17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12,22H2,(H,23,24)

InChI-Schlüssel

KWFZWXJENVNFHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.